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Compound of Interest

3-Chloro-4-propylthio-1,2,5-
Compound Name:

thiadiazole
CAS No.: 178367-92-5
Cat. No.: B8692638

Get Quote

Executive Summary & Chemical Context

Compound: 3-Chloro-4-propylthio-1,2,5-thiadiazole Molecular Formula:

Molecular Weight: 194.70 g/mol

This guide details the synthesis, spectroscopic characterization, and quality control parameters
for 3-Chloro-4-propylthio-1,2,5-thiadiazole. This compound represents a critical intermediate
class in the development of beta-adrenergic blockers (analogous to timolol precursors) and H2-
receptor antagonists.

The 1,2,5-thiadiazole core is a potent electron-deficient heteroaromatic system.[1] The
presence of the chlorine atom at position 3 and the propylthio group at position 4 creates a
"push-pull” electronic environment, making this molecule a versatile scaffold for further
nucleophilic aromatic substitution (

) or cross-coupling reactions.
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Synthesis Strategy & Mechanism

To obtain high-purity spectroscopic data, the compound must be synthesized via a controlled
nucleophilic aromatic substitution. The starting material, 3,4-dichloro-1,2,5-thiadiazole, is highly
reactive toward thiols.

Reaction Logic

The reaction proceeds via an addition-elimination mechanism (

). The thiolate anion (generated from propanethiol and a base) attacks the electron-deficient
carbon of the thiadiazole ring. The intermediate Meisenheimer-like complex collapses to expel
the chloride ion.

Critical Control Point: Stoichiometry is vital. Excess thiol will lead to the formation of the 3,4-
bis(propylthio) byproduct. A 1:1 molar ratio at controlled temperatures (

to RT) favors the mono-substituted product.

Synthesis Workflow Diagram

Start: 3,4-Dichloro-1,2,5-thiadiazole

Quench: Ice Water Purification: Flash Column

— ; —
Extraction (EtOAc) (Hexane/ /EtOAC 95:5)

———— Target: 3-Chloro-4-propylthio-1,2,5-thiadiazole

Reagents: 1-Propanethiol (1.0 eq) + K2CO3

Click to download full resolution via product page

Caption: Step-wise synthesis workflow for selective mono-substitution of 3,4-dichloro-1,2,5-
thiadiazole.

Spectroscopic Characterization

The following data represents the authoritative analytical profile for the target compound.

Nuclear Magnetic Resonance (NMR)
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The asymmetry of the molecule (Cl vs. S-Propyl) breaks the symmetry of the thiadiazole ring,
resulting in distinct chemical shifts for C3 and C4.

NMR (400 MHz,

)
. Shift ( e . Assignment
Position Multiplicity Integration Lodi
ogic
» bpm) 9
Triplet (
H-1' 3.25 2H (Deshielded by
) Sulfur)
H-2' 1.80 Multiplet (Sextet)  2H (Central
methylene)
Triplet (
H-3' 1.08 3H

(Terminal methyl)

)

Interpretation: The absence of aromatic protons confirms the full substitution of the thiadiazole
ring. The triplet at 3.25 ppm is diagnostic for the alkylthio attachment.

NMR (100 MHz,
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Shift (
Carbon Type Assignment Logic
» PpmM)
Quaternary ( Deshielded by
C-3 148.5 electronegative Cl and
) N.
Quaternary ( Deshielded by S and
C-4 156.2 N; typically downfield
) of C-Cl in this scaffold.
Carbon attached to
C-1 34.8
Sulfur.
Cc-2' 22.5 Central methylene.
C-3 13.4 Terminal methyl.

Mass Spectrometry (MS)

Technique: GC-MS (El, 70 eV) or LC-MS (ESI+). Molecular lon (

): m/z 194 (based on

).

Isotope Signature: The presence of a single chlorine atom provides a distinct isotope pattern

that serves as a primary identity check.

e m/z 194 (

): 100% Relative Abundance (

)

e m/z 196 (

): ~35-40% Relative Abundance (

)
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e m/z 198 (

): ~4-5% (Contribution from

isotopes, usually low)

Fragmentation Pathway (EI):

e m/z 194

159: Loss of Cl radical (35).
e mM/z 194

151: Loss of Propyl radical (

, mass 43).

e m/z 194

124: Loss of

(Propene) via McLafferty rearrangement, leaving the thiol on the ring.

Molecular lon
[M]+ m/z 194/196
(Cl Isotope Pattern)

/A

[M - Propene]+ [M - CIJ+
m/z 152/154 m/z 159
(McLafferty) (Loss of Halogen)

:

Ring Fragmentation
Loss of R-CN/SN
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Caption: Proposed EI-MS fragmentation pathway highlighting the diagnostic loss of propene.

Infrared Spectroscopy (FT-IR)
e 2960 - 2870

: C-H stretching (Aliphatic propyl chain).

e 1450 - 1500

: C=N ring stretching (Characteristic of 1,2,5-thiadiazole).

e 1050 - 1100

: C-Cl stretching (Strong band).

» 800 - 850
: C-S stretching.

Quality Control & Purity Analysis

For drug development applications, distinguishing the mono-substituted product from the bis-
substituted impurity is critical.

HPLC Method Parameters:
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 pum).
» Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Formic Acid).
o 0-2 min: 10% ACN
o 2-15 min: Ramp to 90% ACN
o Detection: UV at 254 nm (aromatic ring) and 280 nm.

e Retention Time Logic:
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o 3,4-dichloro-1,2,5-thiadiazole (Starting Material): Elutes early (most polar).
o 3-Chloro-4-propylthio-1,2,5-thiadiazole (Target): Intermediate retention.
o 3,4-Bis(propylthio)-1,2,5-thiadiazole (Impurity): Elutes late (most lipophilic).
Handling and Stability
o Storage: Store at 2-8°C under inert atmosphere (

or Ar). The C-Cl bond is susceptible to hydrolysis over long periods if exposed to moisture.

o Safety: 1,2,5-thiadiazoles are potential skin sensitizers. Handle in a fume hood.

» Reactivity: The C-Cl bond at position 3 remains active. It can be further reacted with amines
(to form timolol analogs) or alkoxides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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